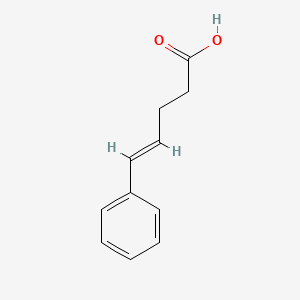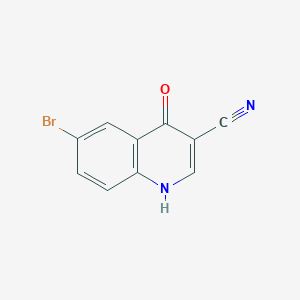
6-Bromo-4-hydroxyquinoline-3-carbonitrile
Descripción general
Descripción
6-Bromo-4-hydroxyquinoline-3-carbonitrile is an organic compound with the empirical formula C9H6BrNO . It has a molecular weight of 224.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic compound that includes a pyridine ring fused to phenol . The bromine atom is attached at the 6th position, the hydroxyl group at the 4th position, and the carbonitrile group at the 3rd position .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 224.05 and an empirical formula of C9H6BrNO .Aplicaciones Científicas De Investigación
Antitumor Activities
- Synthesis of Antitumor Compounds : A study by El-Agrody et al. (2012) involved synthesizing derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile, showing significant antitumor activities against various human tumor cell lines. The structural composition of these compounds, which are closely related to 6-Bromo-4-hydroxyquinoline-3-carbonitrile, suggests potential applications in cancer therapy (El-Agrody et al., 2012).
Corrosion Inhibition
- Protection Against Iron Corrosion : Erdogan et al. (2017) conducted a computational study on quinoline derivatives, including those similar to this compound, for their potential in inhibiting iron corrosion. These findings indicate the possibility of utilizing such compounds in the protection of metals (Erdogan et al., 2017).
Biological Activity
- Antibacterial Properties : Rbaa et al. (2019) synthesized pyran derivatives based on 8-hydroxyquinoline and found that these compounds, including structures akin to this compound, displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).
Photolabile Protecting Group
- Use in Photochemistry : A study by Fedoryak and Dore (2002) on 8-bromo-7-hydroxyquinoline, a compound closely related to this compound, highlighted its use as a photolabile protecting group with high efficiency and sensitivity to multiphoton excitation, suggesting applications in controlled photochemical reactions (Fedoryak & Dore, 2002).
Charge Transport Properties
- Optoelectronic and Nonlinear Properties : Irfan et al. (2020) explored the structural, electronic, and optical properties of hydroquinoline derivatives. Their findings indicate potential applications in multifunctional materials, hinting at the usability of compounds like this compound in such domains (Irfan et al., 2020).
Propiedades
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLYXFAPJNHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634132 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-52-2 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





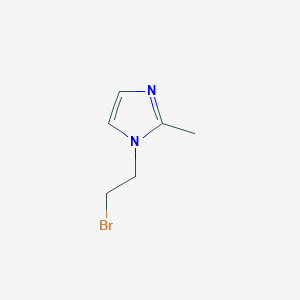

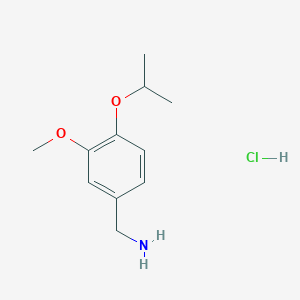
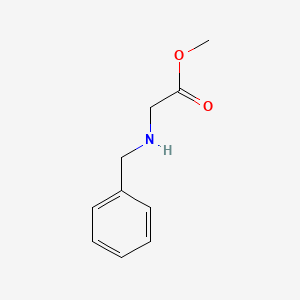



![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B3021627.png)

